molecular formula C10H16N2O B12968882 (6-(1-Aminobutyl)pyridin-2-yl)methanol

(6-(1-Aminobutyl)pyridin-2-yl)methanol

Cat. No.: B12968882
M. Wt: 180.25 g/mol
InChI Key: ARQPWFXAGTWRKX-UHFFFAOYSA-N
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Description

(6-(1-Aminobutyl)pyridin-2-yl)methanol: is a chemical compound with the molecular formula C10H16N2O It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of an aminobutyl group attached to the pyridine ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(1-Aminobutyl)pyridin-2-yl)methanol typically involves the reaction of pyridine derivatives with appropriate aminobutyl and methanol groups. One common method is the copper-catalyzed synthesis, where pyridin-2-yl-methanes undergo direct Csp3-H oxidation with water under mild conditions . This method provides moderate to good yields and is efficient for producing the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed reactions. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions: (6-(1-Aminobutyl)pyridin-2-yl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Copper catalysts and water are commonly used for oxidation reactions.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides are used for reduction reactions.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed:

    Oxidation: Pyridin-2-yl-methanones.

    Reduction: Reduced forms of the original compound with altered functional groups.

    Substitution: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: (6-(1-Aminobutyl)pyridin-2-yl)methanol is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the effects of aminobutyl and methanol groups on biological systems. It can serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure allows for the design of molecules with specific biological activities, such as enzyme inhibition or receptor binding.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials with specific characteristics.

Mechanism of Action

The mechanism of action of (6-(1-Aminobutyl)pyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The aminobutyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the methanol group can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Comparison: (6-(1-Aminobutyl)pyridin-2-yl)methanol is unique due to the presence of both aminobutyl and methanol groups This combination provides distinct chemical and biological properties compared to similar compounds For example, (6-Bromo-pyridin-2-yl)methanol has a bromine atom instead of an aminobutyl group, leading to different reactivity and applications

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

[6-(1-aminobutyl)pyridin-2-yl]methanol

InChI

InChI=1S/C10H16N2O/c1-2-4-9(11)10-6-3-5-8(7-13)12-10/h3,5-6,9,13H,2,4,7,11H2,1H3

InChI Key

ARQPWFXAGTWRKX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC(=N1)CO)N

Origin of Product

United States

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